3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Description
This compound belongs to the imidazo-diazepine class, characterized by a fused imidazole and diazepine ring system. Key features include:
- Bromine at position 3, enabling halogen-mediated cross-coupling reactions.
- tert-Butoxycarbonyl (Boc) group at position 7, providing steric protection and synthetic versatility.
- The compound serves as a pharmaceutical intermediate, particularly in medicinal chemistry for modulating biological targets such as GABAA receptors or kinase enzymes .
Properties
Molecular Formula |
C13H18BrN3O4 |
|---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid |
InChI |
InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(20)16-5-4-8-9(10(18)19)15-11(14)17(8)7-6-16/h4-7H2,1-3H3,(H,18,19) |
InChI Key |
LRWDYVBLBLADJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pathway A: Bromination Followed by Cyclization
Based on data from, a typical route involves:
- Step 1: Bromination of a suitable heterocyclic precursor (e.g., imidazo[1,5-d]diazepine) using N-bromosuccinimide in acetonitrile at 0-25°C.
- Step 2: Protection of amino groups with Boc anhydride in dichloromethane.
- Step 3: Cyclization via dehydration in the presence of phosphorus oxychloride at elevated temperatures.
- Step 4: Final purification through chromatography to isolate the target compound.
Pathway B: Multi-Component Assembly
From, an alternative involves:
- Preparing an amino precursor with a suitable leaving group.
- Coupling with a brominated intermediate under basic conditions.
- Cyclizing under thermal conditions to form the diazepine ring.
- Protecting groups are introduced at strategic steps to improve yields.
Data Summary and Comparative Table
Notes on Reaction Optimization and Challenges
- Selectivity: Controlling regioselectivity during bromination is critical; excess brominating agents or high temperatures can lead to polybromination.
- Protection strategies: Proper timing of Boc protection prevents side reactions and improves overall yield.
- Purification: Chromatography remains essential to isolate high-purity compounds, especially when multiple by-products form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various substituted imidazo[1,5-d][1,4]diazepine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS 1445951-62-1)
- Core Structure : Imidazo[1,5-d][1,4]diazepine (identical to the target compound).
- Substituents : Bromine at positions 1 and 3; Boc group at position 7.
- Molecular Weight : 395.1 g/mol.
- Key Differences :
- Dual bromine atoms enhance reactivity for sequential cross-coupling reactions.
- Lacks the carboxylic acid group, limiting hydrogen-bonding interactions.
- Applications : Suitable for synthesizing bis-arylated derivatives .
tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate (CAS 1251020-42-4)
- Core Structure : Imidazo[1,2-d][1,4]diazepine (positional isomer of the target).
- Substituents : Bromine at position 2; Boc group at position 7.
- Key Differences :
- Altered bromine position reduces steric hindrance during substitution reactions.
- Carboxylic acid absent, favoring lipophilicity over aqueous solubility.
- Synthesis : Produced via palladium-catalyzed coupling, similar to the target compound’s methodology .
7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
- Core Structure : Imidazo[1,5-a]pyrazine (pyrazine instead of diazepine ring).
- Substituents : Ethyl ester at position 1; Boc group at position 7.
- Key Differences :
- Pyrazine ring reduces nitrogen count and alters electronic properties.
- Ethyl ester enhances stability but requires hydrolysis for carboxylic acid activation.
- Applications : Intermediate for kinase inhibitors due to pyrazine’s affinity for ATP-binding pockets .
Functional Group Comparison
| Compound | Bromine Position | Carboxylic Acid | Boc Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|---|
| Target Compound | 3 | Yes | Yes | ~375 (estimated) | Cross-coupling, acid-base reactions |
| tert-Butyl 1,3-dibromo... (CAS 1445951-62-1) | 1, 3 | No | Yes | 395.1 | Sequential coupling |
| tert-Butyl 2-bromo... (CAS 1251020-42-4) | 2 | No | Yes | ~370 (estimated) | Sterically accessible coupling |
| 7-tert-Butyl 1-ethyl... | 3 | No (ethyl ester) | Yes | 374.23 | Ester hydrolysis required |
Biological Activity
3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid (CAS No: 1094091-46-9) is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Pharmacological Activity
Research indicates that this compound may exhibit various biological activities:
1. Inhibition of Enzymatic Activity
Recent studies have highlighted the role of lysosomal phospholipase A2 (PLA2G15) as a target for various drugs. Inhibition of PLA2G15 has been associated with phospholipidosis, a pathological condition resulting from drug accumulation in lysosomes. The compound's structural features suggest it could interact with this enzyme, potentially leading to similar effects as other known inhibitors .
2. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related imidazodiazepines have shown promise against various bacterial strains. While specific data on 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid is limited, its structural analogs demonstrate significant antibacterial properties .
3. Neuropharmacological Effects
Compounds within the imidazodiazepine class are often investigated for their neuroactive properties. They may influence neurotransmitter systems and exhibit anxiolytic or sedative effects. Further studies are needed to elucidate the specific neuropharmacological profile of this compound .
Case Studies and Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-bromo-7-[(tert-butoxy)carbonyl]imidazo[1,5-d][1,4]diazepine-1-carboxylic acid, and how can researchers optimize reaction yields?
- Methodological Answer : A common approach involves tert-butyl carbamate protection and bromination steps. For example, tert-butoxycarbonyl (Boc) protection can be achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). Bromination may utilize N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) . Yield optimization requires monitoring reaction intermediates via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DCM/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves the imidazole and diazepine ring systems. The tert-butoxy carbonyl group shows a singlet at ~1.4 ppm (¹H) and ~80 ppm (¹³C). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H-3 near 7.5 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- IR : The carboxylic acid C=O stretch appears at ~1700 cm⁻¹, while the Boc group shows C=O at ~1680 cm⁻¹.
- Ambiguities : Overlapping signals in crowded regions (e.g., diazepine protons) may require 2D NMR (COSY, HSQC) .
Q. What safety precautions are essential when handling this compound, given its reactive functional groups?
- Methodological Answer :
- Hazard Codes : The bromine substituent and Boc group may pose health (H300/H330: fatal if swallowed/inhaled) and environmental (H400: toxic to aquatic life) risks .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Identification : Use docking simulations (AutoDock Vina) to predict binding affinities for biological targets (e.g., kinases or GPCRs).
- Reactivity Prediction : DFT calculations (Gaussian, ORCA) model bromine’s electrophilic behavior and Boc deprotection kinetics.
- Case Study : ICReDD’s workflow combines quantum chemical reaction path searches with experimental validation to prioritize derivatives .
Q. What strategies resolve contradictions in reported synthetic yields for this compound, particularly in Boc deprotection steps?
- Methodological Answer :
- Data Comparison : Tabulate literature conditions (Table 1):
| Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| TFA | DCM | 25 | 94 | |
| HCl (gas) | Dioxane | 0 | 82 |
- Root Cause Analysis : TFA’s strong acidity and polar aprotic solvents (DCM) enhance Boc cleavage efficiency. Lower yields with HCl may stem from incomplete deprotection or side reactions. Validate via ¹H NMR (disappearance of Boc signal) .
Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing waste?
- Methodological Answer :
- Factors : Temperature, catalyst loading, solvent ratio.
- Design : Use a 2³ factorial design (8 experiments) to test interactions. Response variables: yield, purity (HPLC).
- Example : For bromination, factors may include NBS equivalents (1.0–1.5), reaction time (2–6 h), and solvent (DCM vs. THF). Central composite designs refine optimal conditions .
Q. What methodologies enable the synthesis of inorganic/organic salts from this compound, and how do salt forms influence physicochemical properties?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with bases (e.g., NaOH, amines) in ethanol/water. Monitor pH (target 7–8) to precipitate salts.
- Characterization : Compare solubility (USP methods), melting points (DSC), and stability (accelerated aging at 40°C/75% RH). For example, sodium salts often enhance aqueous solubility >10-fold .
Methodological Innovation Questions
Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) predict optimal reaction conditions for novel derivatives?
- Methodological Answer :
- Workflow : Train neural networks on existing reaction data (e.g., solvents, catalysts, yields) to recommend conditions for new substrates.
- Case Study : AI models integrated with COMSOL simulate heat/mass transfer in scaled-up reactions, reducing trial-and-error experimentation .
Q. How do isotopic labeling (e.g., ¹³C or ²H) and kinetic studies elucidate the mechanism of diazepine ring formation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
